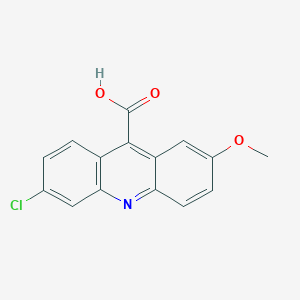![molecular formula C20H17N3O3 B2874035 Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate CAS No. 2034247-44-2](/img/structure/B2874035.png)
Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is an organic compound that features a bipyridine moiety linked to a benzoate ester through a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Carbamoylation: The bipyridine intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amino derivatives of the carbamoyl group.
Substitution: Substituted benzoate esters.
Aplicaciones Científicas De Investigación
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to the bipyridine moiety.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Fluorescent Probes: The bipyridine moiety can interact with metal ions, leading to changes in fluorescence properties.
Drug Candidate: May interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(([2,2’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Methyl 4-(([2,4’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
- Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the bipyridine moiety, which can influence its coordination behavior and fluorescence properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHFGJODDVCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2873954.png)



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2873969.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2873972.png)


